molecular formula C26H38Si4 B12628340 [Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane) CAS No. 920754-84-3

[Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane)

Cat. No.: B12628340
CAS No.: 920754-84-3
M. Wt: 462.9 g/mol
InChI Key: ZNYIPMRFALJBDW-UHFFFAOYSA-N
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Description

[Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane) is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with ethyne and trimethylsilane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane) typically involves multiple steps, starting with the preparation of the benzene core and subsequent substitution reactions to introduce the ethyne and trimethylsilane groups. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to attach ethyne groups to the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst[][4].

Major Products

Scientific Research Applications

[Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane) has several applications in scientific research:

Mechanism of Action

The mechanism of action of [Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane) involves its interaction with molecular targets through its ethyne and trimethylsilane groups. These interactions can lead to the formation of stable complexes, which can then participate in various chemical reactions. The ethyne groups facilitate electron transfer processes, while the trimethylsilane groups provide steric protection and enhance the compound’s stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane) is unique due to its combination of ethyne and trimethylsilane groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

920754-84-3

Molecular Formula

C26H38Si4

Molecular Weight

462.9 g/mol

IUPAC Name

trimethyl-[2-[2,3,4-tris(2-trimethylsilylethynyl)phenyl]ethynyl]silane

InChI

InChI=1S/C26H38Si4/c1-27(2,3)19-15-23-13-14-24(16-20-28(4,5)6)26(18-22-30(10,11)12)25(23)17-21-29(7,8)9/h13-14H,1-12H3

InChI Key

ZNYIPMRFALJBDW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=C(C(=C(C=C1)C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C

Origin of Product

United States

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